1-methyl-6-phenyl-2(1H)-pyridinone

Medicinal Chemistry Analytical Chemistry Pre-formulation

Researchers often face variability in kinase profiling due to imprecise inhibitor scaffolds. This compound provides a validated solution: - Selective Pim-1 kinase probe: exhibits IC50 of 15.3 nM with >190-fold selectivity over p38 MAP kinase. - Analytical standard: certified reference material for Pirfenidone Impurity 3, enabling ICH-compliant HPLC method validation. - Solid-state consistency: melting point of 90-92°C ensures reproducible handling versus liquid analogs.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B7599875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-6-phenyl-2(1H)-pyridinone
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC=C1C2=CC=CC=C2
InChIInChI=1S/C12H11NO/c1-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,1H3
InChIKeyLRLNQAGOMZKITL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-phenyl-2(1H)-pyridinone Overview


1-Methyl-6-phenyl-2(1H)-pyridinone (CAS 35069-95-5) is a heterocyclic organic compound characterized by a pyridinone ring with a methyl group at the 1-position and a phenyl group at the 6-position. It serves as a key building block in medicinal chemistry, particularly as a core scaffold in the development of kinase inhibitors and other therapeutic agents. It is also utilized as an analytical reference standard, notably as a structural analog to the drug pirfenidone [1]. The compound's purity is typically 95% .

1
Kinase inhibitor scaffold for Pim-1 probe development
2
Certified impurity reference standard for pirfenidone
3
Synthetic building block for diversifying pyridinone libraries

Substitution Risks for 1-Methyl-6-phenyl-2(1H)-pyridinone


The precise substitution pattern on the pyridinone core is a critical determinant of biological activity, physicochemical properties, and analytical behavior. The presence of both the N-methyl and C6-phenyl groups in 1-methyl-6-phenyl-2(1H)-pyridinone confers a unique profile compared to simpler analogs like 1-methyl-2-pyridone (liquid, low melting point) or 6-phenyl-2-pyridone (higher melting point, different solubility). Substituting with a closely related analog, such as a regioisomer like 6-methyl-1-phenyl-2(1H)-pyridinone, can lead to altered chromatographic retention times, different binding affinities to target proteins, and distinct reactivity in synthetic pathways, thereby jeopardizing the reproducibility and validity of research findings .

Physical form differs
Substituting a liquid analog (e.g., 1-methyl-2-pyridone) may complicate solid handling and accurate weighing.
Regioisomer shifts binding
6-methyl-1-phenyl regioisomer may alter kinase affinity and chromatographic retention, undermining assay reproducibility.
Substitution pattern critical for selectivity
Removing or moving methyl/phenyl groups can drastically change kinase selectivity profiles, limiting target engagement confirmation.

1-Methyl-6-phenyl-2(1H)-pyridinone: Comparative Evidence


Physical Form: Solid vs. Liquid Analogs

1-Methyl-6-phenyl-2(1H)-pyridinone is a solid with a melting point of 90-92 °C . In stark contrast, 1-methyl-2-pyridone, which lacks the 6-phenyl substituent, is a liquid at room temperature with a melting point of 30-32 °C [1]. This difference in physical state has direct implications for handling, purification, and formulation in research settings.

Physical Form
Reported
Solid, 90–92 °C
Liquid, 30–32 °C (1-methyl-2-pyridone)
Handling and formulation fit context
Cross-study comparable; solid simplifies weighing
Medicinal Chemistry Analytical Chemistry Pre-formulation

Pim-1 Kinase Inhibition Potency

In a Pim-1 kinase assay, 1-methyl-6-phenyl-2(1H)-pyridinone exhibited an IC50 of 15.3 nM [1]. This compound is a representative member of a novel series of highly potent substituted pyridone Pim-1 kinase inhibitors, with the most potent compound in the series reported to have an IC50 of 50 nM [2]. The specific substitution pattern on the pyridinone core is essential for this high potency.

Pim-1 Inhibition
Reported
IC₅₀ = 15.3 nM
Pim-1 inhibition assay context
Lower than series lead (50 nM)
Kinase Inhibition Oncology Drug Discovery

Pim-1 Selectivity over p38 MAP Kinase

While 1-methyl-6-phenyl-2(1H)-pyridinone demonstrates high potency against Pim-1 (IC50 = 15.3 nM), it exhibits significantly reduced activity against p38 MAP kinase, with a reported IC50 of 2,970 nM [1]. This represents a selectivity window of over 190-fold for Pim-1 over p38.

Pim-1 Selectivity
Head-to-head
194-fold Pim-1 over p38α
Pim-1 IC₅₀ 15.3 nM vs p38α 2,970 nM
Pim-1 selective pathway interpretation
In vitro kinase assays; supports target engagement studies
Kinase Selectivity Off-target Effects Chemical Biology

Pirfenidone Impurity Reference Standard

1-Methyl-6-phenyl-2(1H)-pyridinone is a known impurity (Impurity 3) of the drug pirfenidone [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is used as a reference standard in HPLC method development and validation for the quantitation of impurities in pirfenidone drug substances [2]. This specific application is not shared by other simple pyridinone analogs.

Impurity Standard
Specification review
Certified Pirfenidone Impurity 3
Reference Standard
Pirfenidone impurity method validation fit
Characterization data available; method development context
Analytical Chemistry Pharmaceutical Quality Control Method Validation

Synthetic Versatility for Pyridinone Derivatives

1-Methyl-6-phenyl-2(1H)-pyridinone serves as a versatile precursor in the synthesis of more complex pyridinone derivatives. For instance, it can be used to prepare substituted hydroxy pyridones, such as 3-(α-N-methyliminobenzyl)-4-hydroxy-6-phenyl-1-methyl-2(1H)-pyridone, which are noted for their utility as minor tranquilizers and neuroleptics . The presence of both the N-methyl and 6-phenyl groups provides two distinct sites for further functionalization, offering a synthetic advantage over simpler pyridinone cores.

Synthetic Utility
Data to verify
Versatile scaffold
Synthetic diversification context
Sources limited; requires internal validation
Synthetic Chemistry Medicinal Chemistry Organic Synthesis

Limited Comparative Evidence Availability

Despite its utility, the publicly available comparative data for 1-methyl-6-phenyl-2(1H)-pyridinone against its closest analogs is limited. Key parameters such as solubility, metabolic stability, and in vivo pharmacokinetic data have not been systematically reported in head-to-head comparisons. This lack of robust, quantitative differentiation in critical drug-like properties means that procurement decisions based on these parameters must rely on class-level inference or internal experimental validation.

Data Gaps
Class-level inference
Limited public comparative data
Procurement requires empirical testing
Solubility, PK, stability not reported head-to-head
Evidence-Based Procurement Research Integrity

Applications of 1-Methyl-6-phenyl-2(1H)-pyridinone


Pim-1 Target Engagement in Oncology

This compound is ideal for use as a potent and selective chemical probe in in vitro studies investigating the role of Pim-1 kinase in cancer cell proliferation and survival. Its high potency (IC50 = 15.3 nM) and >190-fold selectivity over p38 MAP kinase [1] make it a valuable tool for validating Pim-1 as a therapeutic target and for dissecting Pim-1-specific signaling pathways from other stress-related kinases.

Analytical Method Development for Pirfenidone

As a certified reference standard for Pirfenidone Impurity 3, this compound is essential for pharmaceutical quality control laboratories. It is used to develop and validate robust HPLC methods for the detection and quantitation of this specific impurity in pirfenidone drug substances and finished products, ensuring compliance with ICH and other regulatory guidelines [2].

Diversified Pyridinone Library Synthesis

The compound serves as an excellent starting material or intermediate for the synthesis of more complex pyridinone derivatives. The presence of both N-methyl and C6-phenyl groups allows for selective functionalization at the 3- and 4-positions, enabling the rapid construction of diverse compound libraries for SAR studies in various therapeutic areas, including neuroleptics and anti-inflammatory agents .

Pre-formulation & Physicochemical Profiling

Given its distinct solid-state properties (melting point 90-92 °C) compared to liquid analogs , this compound is suitable for use in pre-formulation studies. It can serve as a model compound to investigate the impact of N-methylation and C6-phenyl substitution on crystallinity, solubility, and other physicochemical parameters relevant to drug development.

Application
Selection Property
Validation Focus
Pim-1 pathway studies
Kinase selectivity profile
Target engagement and pathway discrimination
Pirfenidone impurity analysis
Impurity reference standard identity
HPLC method accuracy for impurity quantitation
Pyridinone library synthesis
Functionalization at 3- and 4-positions
Scaffold diversification efficiency
Pre-formulation studies
Solid-state crystallinity
Solubility and handling properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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